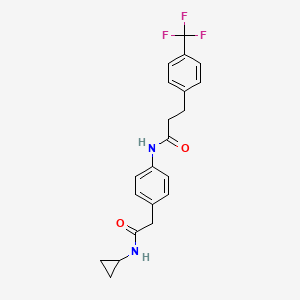
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C21H21F3N2O2 and its molecular weight is 390.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to be effective growth inhibitors of antibiotic-resistant gram-positive bacteria .
Mode of Action
It’s known that similar compounds prevent the development of biofilms by methicillin-resistant staphylococcus aureus (mrsa) and enterococcus faecalis . They also eradicate preformed biofilms effectively .
Biochemical Pathways
Investigations into the mode of action by performing macromolecular synthesis inhibition studies showed a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .
Result of Action
Similar compounds have been found to be more effective than the control antibiotic vancomycin . The most promising compound is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by various factors, including the presence of antibiotic-resistant bacteria .
Biologische Aktivität
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological profiles.
Chemical Structure and Properties
The compound can be described by its molecular formula C21H18F3N2O. It features a cyclopropylamino group, a trifluoromethyl phenyl moiety, and a propanamide backbone. These structural characteristics suggest potential interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, compounds with trifluoromethyl groups have shown significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 12.9 µM, indicating potent antibacterial effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound A | 12.9 | MRSA |
| Compound B | 25.9 | Staphylococcus aureus |
| Compound C | 50 | Enterococcus faecalis |
Anti-Inflammatory Potential
The anti-inflammatory properties of the compound have also been examined. In vitro studies demonstrated that certain derivatives could attenuate lipopolysaccharide-induced NF-κB activation, a key factor in inflammatory responses. The compounds showed varying degrees of inhibition, with some achieving over 9% reduction in NF-κB activity compared to controls . This suggests that modifications to the phenyl ring could enhance anti-inflammatory efficacy.
Case Studies and Research Findings
- In Vitro Cell Viability : A study tested several derivatives for cytotoxicity against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 6.5 µM, indicating significant cytotoxic effects at lower concentrations .
- Mechanism of Action : The proposed mechanisms for the activity of these compounds include interference with NF-κB signaling pathways and potential epigenetic regulation. The specific interactions at the molecular level remain an area for further investigation.
- Comparative Analysis : A comparative analysis using principal component analysis highlighted that the structural modifications significantly influence both antimicrobial and anti-inflammatory activities. The presence of lipophilic and electron-withdrawing groups was linked to enhanced biological activity .
Eigenschaften
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c22-21(23,24)16-6-1-14(2-7-16)5-12-19(27)25-17-8-3-15(4-9-17)13-20(28)26-18-10-11-18/h1-4,6-9,18H,5,10-13H2,(H,25,27)(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZVDZCEXGHOFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














